L-Glutamic acid,N-(1-oxotetradecyl)-(9CI)

Critical Micelle Concentration Surface Activity Acyl Glutamate Surfactant

L-Glutamic acid, N-(1-oxotetradecyl)- (9CI), commonly designated myristoyl glutamic acid (CAS 53576-52-6 for the free acid; sodium salt CAS 38517-37-2), is an anionic N-acyl amino acid surfactant belonging to the acyl glutamate class. It is constituted by the covalent linkage of a saturated C14 (myristoyl) fatty acid chain to the α-amino group of L-glutamic acid via an amide bond, yielding an amphiphilic molecule with a molecular weight of 357.49 g/mol (free acid) and an estimated logP of ~4.14–5.30.

Molecular Formula C19H35NO5
Molecular Weight 357.5 g/mol
Cat. No. B12303354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid,N-(1-oxotetradecyl)-(9CI)
Molecular FormulaC19H35NO5
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25)
InChIKeyMTJZWYHTZFVEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid, N-(1-Oxotetradecyl)- (Myristoyl Glutamic Acid): Procurement-Grade Profile of a C14 Acyl Glutamate Surfactant


L-Glutamic acid, N-(1-oxotetradecyl)- (9CI), commonly designated myristoyl glutamic acid (CAS 53576-52-6 for the free acid; sodium salt CAS 38517-37-2), is an anionic N-acyl amino acid surfactant belonging to the acyl glutamate class [1]. It is constituted by the covalent linkage of a saturated C14 (myristoyl) fatty acid chain to the α-amino group of L-glutamic acid via an amide bond, yielding an amphiphilic molecule with a molecular weight of 357.49 g/mol (free acid) and an estimated logP of ~4.14–5.30 [1]. Its sodium salt form (sodium myristoyl glutamate, commercialized as Amisoft® MS-11) is the predominant species utilized in personal care formulations, where it functions as a mild cleansing agent, foaming agent, and skin conditioner [2]. Within the N-acyl glutamate family, it is distinguished from shorter-chain analogs (e.g., C12 lauroyl glutamate) and mixed-chain variants (e.g., cocoyl glutamate) by its specific C14 hydrophobic tail length, which systematically alters critical micelle concentration, cytotoxicity profile, foaming characteristics, and aqueous solubility [1][2].

Why Generic Substitution of L-Glutamic Acid, N-(1-Oxotetradecyl)- with Other Acyl Glutamates Is Scientifically Unjustified


Within the N-acyl glutamate surfactant family, the hydrophobic acyl chain length is the dominant structural determinant of interfacial behavior, biological response, and formulation performance [1][2]. Published comparative data demonstrate that substituting the C14 myristoyl chain with a C12 lauroyl chain alters critical micelle concentration (CMC) by approximately 25% (10.6 mM for sodium lauroyl glutamate vs. 14.1 mM for myristoyl glutamate, cross-study), reduces in vitro cytotoxicity by ~2.6-fold (IC50 69.97 vs. 26.48 μg/mL on HaCaT keratinocytes), and modifies foaming power [1][2]. Furthermore, the free acid form of myristoyl glutamic acid exhibits water solubility approximately three orders of magnitude lower than sodium lauroyl glutamate (0.889 vs. 3,786 mg/L at 25 °C, estimated), which directly impacts formulation strategies for clear aqueous products [3]. These quantifiable divergences mean that a formulation optimized for sodium myristoyl glutamate cannot accept sodium lauroyl glutamate or sodium cocoyl glutamate as a drop-in replacement without altering the product's irritation profile, foam architecture, solubilization capacity, and preservative requirements. The evidence below establishes the precise magnitude of these differences.

L-Glutamic Acid, N-(1-Oxotetradecyl)-: Quantified Differentiation Evidence Against Closest Acyl Glutamate Analogs


Critical Micelle Concentration (CMC): Myristoyl Glutamate (14.1 mM) vs. Engineered FA-Glu (1.3 mM) — Direct Comparative Measurement

In a direct head-to-head surface tension study, myristoyl glutamate (the commercial C14 acyl glutamate benchmark) exhibited a critical micelle concentration (CMC) of 14.1 mM, compared to 1.3 mM for FA-Glu, an engineered β-hydroxy fatty acid-glutamate surfactant [1]. The ~10.8-fold higher CMC of myristoyl glutamate indicates that a substantially greater mass of this surfactant is required in formulation to achieve a given surface tension reduction relative to FA-Glu. This places myristoyl glutamate in an intermediate CMC range within the broader acyl glutamate class — higher than specialized engineered variants but within a predictable window for C14-chain anionic amino acid surfactants. Cross-study data further situate this value: sodium lauroyl glutamate (C12) has a reported CMC of 10.6 mM, while sodium dodecyl sulfate (SDS) measures 8.2 mM under comparable aqueous conditions [2].

Critical Micelle Concentration Surface Activity Acyl Glutamate Surfactant

In Vitro Cytotoxicity on Human Keratinocytes: Sodium Myristoyl Glutamate (MS-11) IC50 = 26.48 μg/mL vs. Sodium Lauroyl Glutamate (LS-11) IC50 = 69.97 μg/mL

In a systematic direct comparison on the HaCaT human keratinocyte cell line using the MTS viability assay, sodium myristoyl glutamate (Amisoft MS-11, C14, 97.8% purity) demonstrated an IC50 of 26.48 ± 1.47 μg/mL under non-irradiated (−UVB) conditions, compared to 69.97 ± 1.66 μg/mL for sodium lauroyl glutamate (Amisoft LS-11, C12, 97.3% purity) and 43.48 ± 1.09 μg/mL for sodium cocoyl glutamate (Amisoft CS-11, C8–C14 mixture) [1]. Under +UVB irradiation (200 mJ/cm², 60 min), IC50 values decreased further to 16.72 ± 0.92, 54.22 ± 1.81, and 30.62 ± 2.72 μg/mL for MS-11, LS-11, and CS-11, respectively. The IC50 ranking order (LS-11 > CS-11 > MS-11, i.e., LS-11 least cytotoxic) correlates directly with fatty acid chain length and purity: longer and more homogeneous C14 chains increase membrane perturbation potential [1].

Cytotoxicity HaCaT Keratinocytes Acyl Chain Length Safety Assessment

Ross-Miles Foaming Power: Sodium Myristoyl Glutamate (MS-11) 212 mm vs. Sodium Lauroyl Glutamate (LS-11) 219 mm vs. Sodium Cocoyl Glutamate (CS-11) 203 mm

In the same comparative study, foaming power measured by the Ross-Miles method (foam height after 5 minutes) was reported as 212 mm for sodium myristoyl glutamate (MS-11, C14), 219 mm for sodium lauroyl glutamate (LS-11, C12), and 203 mm for sodium cocoyl glutamate (CS-11, C8–C14 mixture) [1]. MS-11 thus exhibits 3.2% lower initial foam height than LS-11 but 4.4% higher than CS-11. While the absolute differences in initial foam generation are modest, independent class-level studies on N-acyl amino acid surfactants demonstrate that longer alkyl chains (C14 vs. C12) consistently yield enhanced foam stability — that is, foam persistence over time — due to tighter molecular packing at the air-water interface and reduced liquid drainage rates [2]. This means MS-11 may produce slightly less initial foam volume than LS-11 but can deliver superior foam longevity in finished formulations.

Foaming Power Ross-Miles Method Acyl Glutamate Formulation Performance

Aqueous Solubility Differential: Myristoyl Glutamic Acid (Free Acid) 0.889 mg/L vs. Sodium Lauroyl Glutamate 3,786 mg/L at 25 °C

Estimated water solubility data from authoritative physicochemical databases reveal a dramatic solubility differential between the free acid form of myristoyl glutamic acid and the sodium salt of its shorter-chain C12 analog. The free acid (CAS 53576-52-6) exhibits an estimated aqueous solubility of 0.889 mg/L at 25 °C (logP ~4.14–5.30), reflecting the strongly hydrophobic character conferred by the C14 saturated chain [1]. In contrast, sodium lauroyl glutamate (CAS 29923-31-7, C12 sodium salt) is estimated at 3,786 mg/L at 25 °C — approximately 4,260-fold more water-soluble [2]. This extreme solubility differential is a direct consequence of both chain length (two additional methylene units double the hydrophobic contribution) and ionization state (free acid vs. carboxylate salt). The sodium salt form of myristoyl glutamate (CAS 38517-37-2) is substantially more water-soluble (~221.9 g/L at 20 °C per one supplier specification) and is the form almost universally employed in aqueous cosmetic formulations .

Water Solubility Formulation Design Free Acid Form Hydrophobicity

Foam Stability Enhancement with Alkyl Chain Length in N-Acyl Amino Acid Surfactants: Class-Level Inference for C14 Myristoyl vs. C12 Lauroyl Glutamate

A systematic study of sodium N-acyl glycinate and sodium N-acyl phenylalaninate surfactants with varying chain lengths (C12, C14, C16, C18) established that foamability decreases with increasing alkyl chain length, whereas foam stability progressively increases [1]. Specifically, longer-chain surfactants exhibited reduced maximum liquid carrying capacity and slower liquid drainage rates, leading to more persistent foam structures. This structure-property relationship, governed by enhanced hydrophobic interactions and tighter interfacial molecular packing with increasing chain length, is a class-level phenomenon applicable across N-acyl amino acid surfactant families, including acyl glutamates [1]. Extrapolating to the glutamate series, sodium myristoyl glutamate (C14) is therefore expected to yield foam with superior persistence and creaminess compared to sodium lauroyl glutamate (C12), consistent with qualitative descriptions from commercial supplier literature characterizing MS-11 as producing 'cream-type surfactant systems' with 'moisturizing skin feel' [2].

Foam Stability Chain Length Effect N-Acyl Amino Acid Drainage Kinetics

Regulatory Safety Status: CIR Expert Panel Determination of Safety for Amino Acid Alkyl Amides Including Myristoyl Glutamate

The Cosmetic Ingredient Review (CIR) Expert Panel comprehensively evaluated 115 amino acid alkyl amides, including sodium myristoyl glutamate, and concluded that these ingredients are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating [1][2]. This safety determination, published in the International Journal of Toxicology (2017, Vol. 36, Suppl. 1, pp. 17S–56S), provides a critical regulatory benchmark for procurement. While all three major acyl glutamate variants (cocoyl, lauroyl, and myristoyl glutamate) fall under this same safety umbrella, the cytotoxicity data presented in Evidence Item 2 above demonstrate that myristoyl glutamate (MS-11, IC50 26.48 μg/mL) is quantitatively more cytotoxic to keratinocytes than lauroyl glutamate (LS-11, IC50 69.97 μg/mL), meaning formulators must exercise greater care in ensuring the final formulation meets the 'non-irritating' standard when using the C14 variant at higher concentrations. The EWG Skin Deep database similarly rates sodium myristoyl glutamate with low use restrictions and low irritation concerns based on available data [3].

CIR Safety Assessment Cosmetic Regulation Amino Acid Alkyl Amides Non-Irritating

Procurement-Guiding Application Scenarios for L-Glutamic Acid, N-(1-Oxotetradecyl)- Based on Quantitative Differentiation Evidence


Sulfate-Free Cream and Paste Cleansers Requiring Creamy, Persistent Foam Architecture

In sulfate-free facial cleansers and shampoo bars formulated as creams or pastes, sodium myristoyl glutamate (Amisoft MS-11) is the preferred acyl glutamate choice. Its C14 chain provides the class-level foam stability advantage (slower liquid drainage, enhanced foam persistence) documented by Zhao et al. (2019) [1], while its foaming power (212 mm Ross-Miles) is sufficient for consumer-acceptable lather. Commercial technical literature confirms MS-11 'forms excellent cream and paste-type surfactant systems' and is 'ideal in sulfate-free product applications, optimally between pH 5 and 7' [2]. The compound's hypoallergenic and non-comedogenic profile, combined with CIR safety confirmation, supports use in facial care, baby care, and geriatric care products where mildness and skin compatibility are non-negotiable [3]. Formulators should note that the C14 variant's 2.6-fold higher cytotoxicity compared to lauroyl glutamate (Evidence Item 2) necessitates careful attention to final formulation pH and concentration to maintain the non-irritating standard.

Formulations Targeting Moderate Antimicrobial or Preservative-Boosting Activity

Multiple independent sources report that myristoyl glutamic acid and its sodium salt exhibit mild to moderate bacteriostatic activity [1][2]. Under acidic pH conditions, the surfactant demonstrates enhanced antimicrobial capabilities, making it a strategic choice for 'non-sulfate' cleansing formulations where auxiliary preservation is desired without resorting to high levels of synthetic preservatives [2]. The quantitative cytotoxicity data (IC50 = 26.48 μg/mL on HaCaT cells, Evidence Item 2) are consistent with a surfactant that possesses meaningful membrane-perturbing activity at moderate concentrations — a property that can be leveraged for antimicrobial benefit in rinse-off products. This differentiates myristoyl glutamate from lauroyl glutamate (IC50 = 69.97 μg/mL), which is significantly less membrane-active. An oral composition patent specifically claims myristoyl glutamate for its ability to disperse dental biofilm while exhibiting moderate foaming stability and bactericidal effect [3].

Non-Aqueous or Low-Water Formulations Leveraging Free Acid Hydrophobicity

The free acid form of myristoyl glutamic acid (CAS 53576-52-6), with its extremely low aqueous solubility (0.889 mg/L at 25 °C, estimated) and high logP (~4.14–5.30), is suited for anhydrous or oil-phase cosmetic formulations where water-dispersible surfactants are not required [1]. Its pronounced hydrophobicity enables incorporation into lipid-based delivery systems, oil cleansers, or balm formulations where it can function as a co-emulsifier or skin-conditioning agent. The estimated physicochemical profile (MW 357.49, XlogP3-AA 5.30) supports this application niche [1]. For any aqueous formulation, procurement must specify the sodium or potassium salt form (e.g., CAS 38517-37-2 or 72716-26-8), which provides dramatically higher water solubility (~221.9 g/L at 20 °C for the sodium salt). This form-dependent solubility differential (~4,260-fold between free acid and C12 sodium salt) is the single most important procurement specification for this compound.

Comparative Benchmarking and New Surfactant Development Programs

The well-characterized CMC of myristoyl glutamate (14.1 mM) makes it a valuable commercial benchmark in surfactant research programs developing novel biosurfactants or engineered acyl amino acid variants [1]. In the seminal study by Somasundaran et al. (2011), myristoyl glutamate served as the commercial comparator against which the engineered FA-Glu surfactant (CMC 1.3 mM) demonstrated ~10.8-fold superior surface activity and enhanced water solubility [1]. Similarly, Modular Genetics' patent-protected myristoyl glutamate variant was shown to be 'ten-fold more effective at reducing surface tension and three times more water soluble than the leading marketed product' in independent Columbia University testing [2]. These benchmarking studies establish myristoyl glutamate as a reference standard in the acyl glutamate class — a role that supports its procurement by industrial R&D laboratories seeking a reproducible, commercially available comparator for surfactant performance screening and patent landscaping.

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